3-Bromofluoranthene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromofluoranthene and its derivatives involves bromination reactions of fluoranthene precursors. For instance, bromination of 3-methoxyfluoranthene yields dibromo derivatives, and attempts to synthesize 2-bromo-3-methoxyfluoranthene have been explored, highlighting the challenges and specific conditions required for these reactions (Campbell, Andrew, & Hasan, 1969). Similarly, the synthesis of 8-bromo-3-methoxyfluoranthene further demonstrates the complexity and the need for precise methodologies in obtaining specific brominated fluoranthene derivatives (Campbell & Hasan, 1969).
Molecular Structure Analysis
Studies on the molecular structure of 3-Bromofluoranthene derivatives involve advanced characterization techniques. For instance, the analysis of brominated and nitro-substituted fluoranthenes provides insight into the molecular arrangements and potential reaction sites for further chemical modifications (Andrew, Campbell, & Wilson, 1972).
Chemical Reactions and Properties
3-Bromofluoranthene undergoes various chemical reactions, including bromination, nitration, and oxidation, leading to a wide array of derivatives with distinct properties. These reactions are crucial for the functionalization of fluoranthene and its application in synthetic chemistry. The reactivity towards bromination and the formation of complex derivatives underline the compound's chemical versatility (Haeringen, Lugtenburg, & Cornelisse, 1996).
Physical Properties Analysis
The physical properties of 3-Bromofluoranthene, such as solubility, melting point, and stability, are influenced by its molecular structure and the nature of its substituents. These properties are essential for determining its behavior in environmental systems and potential applications in material science.
Chemical Properties Analysis
The chemical properties of 3-Bromofluoranthene, including its reactivity, interaction with other substances, and environmental persistence, are critical for assessing its impact and utility in various applications. Studies on its interaction with biological systems and potential toxicity offer insights into its environmental and health-related implications (Su, 2023).
Scientific Research Applications
Bromination of Fluoranthene Derivatives :
- Bromination of 3-methoxyfluoranthene leads to the synthesis of brominated derivatives, hinting at potential routes for synthesizing related compounds like 3-Bromofluoranthene (Campbell, Andrew, & Hasan, 1969).
- Synthesis of 8-Bromo-3-methoxyfluoranthene from brominated fluorene derivatives, suggesting possible synthetic pathways for 3-Bromofluoranthene (Campbell & Hasan, 1969).
Electrochemical Analysis :
- Voltammetric determination of 3-Nitrofluoranthene and 3-Aminofluoranthene, indicating the electrochemical behavior of fluoranthene derivatives which could be relevant for 3-Bromofluoranthene (Cizek et al., 2007).
Use in Organic Light-Emitting Diodes (OLEDs) :
- A study on the use of bromo-bridged dinuclear rhenium complexes as triplet emitters in OLEDs, suggesting potential applications of brominated organic compounds in light-emitting devices (Mauro et al., 2012).
Synthesis of Brominated Organic Compounds :
- The use of 3-Bromo-1,1,1-trifluoroacetone as a building block in synthesizing various fluorinated compounds, indicating the versatility of brominated organic molecules in synthesis (Lui, Marhold, & Rock, 1998).
Application in Chemosensors :
- The study of electron-rich oligofluoranthene for the fabrication of chemosensors, demonstrating the potential of fluoranthene derivatives in sensing applications. This could be extrapolated to the use of 3-Bromofluoranthene in similar applications (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-bromofluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFCLXZMIFHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529497 | |
Record name | 3-Bromofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofluoranthene | |
CAS RN |
13438-50-1 | |
Record name | 3-Bromofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromofluoranthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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